molecular formula C28H27N3O3S B3296991 2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 894557-23-4

2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B3296991
CAS No.: 894557-23-4
M. Wt: 485.6 g/mol
InChI Key: PWHXGYXGKBRZER-UHFFFAOYSA-N
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Description

This compound is a spiro[indole-thiazolidine] derivative characterized by a unique fused heterocyclic core. Its structure features a 3,4-dimethylphenyl substituent at the 3'-position of the thiazolidine ring and a 4-ethylphenyl acetamide group at the indole nitrogen (Fig. 1).

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-4-20-10-12-21(13-11-20)29-25(32)16-30-24-8-6-5-7-23(24)28(27(30)34)31(26(33)17-35-28)22-14-9-18(2)19(3)15-22/h5-15H,4,16-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHXGYXGKBRZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features several functional groups that contribute to its biological activity. The presence of a thiazolidine ring and an indole moiety is particularly significant as these structures are often associated with various pharmacological effects.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of indole and thiazolidine have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may act similarly by inhibiting tumor growth and promoting cancer cell death.

2. Anti-inflammatory Effects

Compounds containing thiazolidine rings have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease. This suggests that the compound could be beneficial in treating inflammatory conditions.

3. Antimicrobial Activity

Similar compounds have shown promising results against bacterial and fungal strains. The presence of the 3,4-dimethylphenyl group may enhance the antimicrobial efficacy through increased lipophilicity, facilitating better membrane penetration.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Key Enzymes : Many bioactive compounds interact with specific enzymes or receptors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties that help mitigate oxidative stress in cells.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds:

  • A study on substituted pyrazoles indicated a broad range of biological activities including anticancer and anti-inflammatory effects .
  • Another investigation highlighted the synthesis and characterization of benzothiazole derivatives with notable antimicrobial properties .

Data Table: Biological Activities Comparison

Activity TypeRelated CompoundsObserved Effects
AnticancerIndole derivativesInhibition of cell proliferation
Anti-inflammatoryThiazolidine derivativesReduced cytokine levels
AntimicrobialPyrazole derivativesEffective against bacterial strains

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of spiro[indole-thiazolidine] acetamides. Key structural analogues include:

Compound Name / ID Substituents (Thiazolidine 3'-position) Acetamide Group Molecular Weight (g/mol) Melting Point (°C) Spectral Data (¹H NMR, δ ppm)
Target Compound 3,4-Dimethylphenyl N-(4-Ethylphenyl) ~497.6* Not reported Not available in evidence
2-[3'-(4-Chlorophenyl)-2,4'-Dioxo-1,2-Dihydrospiro[Indole-3,2'-[1,3]Thiazolidine]-1-yl]-N-(4-Ethylphenyl)Acetamide 4-Chlorophenyl N-(4-Ethylphenyl) ~504.0* Not reported Not available in evidence
Ethyl (2,4'-Dioxo-1,2-Dihydro-3'H-Spiro[Indole-3,2'-[1,3]Thiazolidin]-3'-yl)Acetate None (unsubstituted thiazolidine) Ethyl ester ~348.4 131–133 1.07 (t, CH3), 3.39 (m, CH2), 6.92 (d, isatin)
Methyl 3-(2,4'-Dioxo-1,2-Dihydro-3'H-Spiro[Indole-3,2'-[1,3]Thiazolidin]-3'-yl)Propanoate None (unsubstituted thiazolidine) Methyl ester + propyl ~362.4 114–116 2.33–2.40 (m, CH2)

Key Observations :

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to the 4-chlorophenyl analogue (electron-withdrawing Cl) .
  • Acetamide Modifications: Replacing the 4-ethylphenyl acetamide with ester groups (e.g., ethyl or methyl esters) reduces molecular weight and alters solubility. The ethyl ester derivative (MW ~348.4) has a lower melting point (131–133°C) than the methyl propanoate analogue (114–116°C), likely due to differences in crystallinity .
Analytical Comparisons
  • Mass Spectrometry : Analogues with similar core structures (e.g., spiro[indole-thiazolidine]) exhibit related fragmentation patterns in MS/MS, yielding high cosine scores (>0.8) in molecular networking analyses .
  • NMR Profiling : Compounds with shared spiro cores but varying substituents (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) show distinct aromatic proton signals in ¹H NMR, aiding structural differentiation .
Bioactivity Correlations

While direct bioactivity data for the target compound are unavailable, suggests that structurally related compounds cluster into groups with similar modes of action. For example, spiro[indole-thiazolidine] derivatives with lipophilic aryl groups (e.g., 3,4-dimethylphenyl) may target hydrophobic binding pockets in enzymes or receptors, whereas polar esters might exhibit altered pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide

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